molecular formula C7H13NO4 B8761084 (Acetyloxy)-carbamic acid tert-butyl ester CAS No. 99768-83-9

(Acetyloxy)-carbamic acid tert-butyl ester

Cat. No. B8761084
CAS RN: 99768-83-9
M. Wt: 175.18 g/mol
InChI Key: JZRZCXCWUWTKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Acetyloxy)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Acetyloxy)-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Acetyloxy)-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

99768-83-9

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] acetate

InChI

InChI=1S/C7H13NO4/c1-5(9)12-8-6(10)11-7(2,3)4/h1-4H3,(H,8,10)

InChI Key

JZRZCXCWUWTKQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: tert-Butyl N-hydroxycarbamate (3.89 g, 29.2 mmol) is dissolved in 25 ml of dichloromethane and cooled to 0° C. To this is added triethylamine (3.25 g, 32.1 mmol) and acetyl chloride (2.29 g, 29.2 mmol) dropwise. The mixture is extracted with ether and the extracts are washed with aqueous 2N HCl, water, 10% sodium bicarbonate, water, dried (MgSO4) and evaporated. The resulting colorless oil is purified by silica gel chromatography (10% ethyl acetate/hexane) to give O-acetyl-N-tert-butoxycarbonylhydroxylamine as a colorless oil.
Quantity
3.89 g
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reactant
Reaction Step One
Quantity
25 mL
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solvent
Reaction Step One
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3.25 g
Type
reactant
Reaction Step Two
Quantity
2.29 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

[(tert-Butoxy)carbonyl]amino acetate is prepared from acetyl chloride and N-tert-butoxycarbonyl hydroxylamine according to Scheme 1 and the method described by Carpino et al. J. Am. Chem. Soc. 1959, 955-957. (10 g, 100%), 1H NMR (500 MHz, DMSO-d6) δ ppm 10.57 (1H, br. s.), 2.10 (3H, s), 1.41 (9H, s).
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

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